molecular formula C7H7ClN2O2 B2443298 Methyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 1215922-76-1

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No.: B2443298
CAS No.: 1215922-76-1
M. Wt: 186.6
InChI Key: XWDLJUGNAGKVEV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative with three distinct substituents: a chlorine atom at position 2, a methyl group at position 4, and a methyl ester at position 5. The pyrimidine ring consists of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The systematic IUPAC name is derived by prioritizing substituents in accordance with alphabetical order and numbering the ring to achieve the lowest possible locants.

The structure is described as follows:

  • Pyrimidine core : A bicyclic system with alternating double bonds.
  • Position 2 : Substituted with a chlorine atom.
  • Position 4 : Substituted with a methyl group.
  • Position 5 : Substituted with a methyl ester group (–COOCH₃).

Structural representation :

   N  
   ||  
   C1=C(Cl)N=C(C(C)=O)C(C)=N1  

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₇ClN₂O₂ . This corresponds to:

  • Carbon (C) : 7 atoms
  • Hydrogen (H) : 7 atoms
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 2 atoms

Table 1: Molecular Weight Calculation

Element Atomic Mass (g/mol) Quantity Contribution to Molecular Weight
C 12.01 7 84.07
H 1.01 7 7.07
Cl 35.45 1 35.45
N 14.01 2 28.02
O 16.00 2 32.00
Total 186.59 g/mol

The molecular weight aligns with experimental data from commercial sources.

CAS Registry Number and Alternative Identifiers

The compound is registered under the CAS number 1215922-76-1 . It is also identified by:

  • PubChem CID : 82018065
  • ChemSpider ID : Not explicitly listed in provided sources, but inferred from structural similarity to related compounds.
  • MDL Number : MFCD13188277.

Table 2: Key Identifiers

Identifier Type Value Source
CAS Registry Number 1215922-76-1 PubChem, Sigma-Aldrich
Molecular Formula C₇H₇ClN₂O₂ PubChem, ChemSpider
Molecular Weight 186.59 g/mol Sigma-Aldrich, Reagentia

SMILES Notation and InChI Key Specifications

The SMILES notation for this compound is:
O=C(OC)C1C(C)=NC(Cl)=NC=1
This string encodes the ester group (O=C(OC)), methyl substituent (C(C)), chlorine atom (Cl), and pyrimidine ring connectivity.

The InChI key derived from the InChI string is:
XWDLJUGNAGKVEV-UHFFFAOYSA-N
This unique identifier enables cross-referencing in chemical databases and ensures reproducibility in computational studies.

Table 3: Digital Representations

Representation Value Application
SMILES O=C(OC)C1C(C)=NC(Cl)=NC=1 Computational modeling, database queries
InChI Key XWDLJUGNAGKVEV-UHFFFAOYSA-N Standardized chemical identification

Properties

IUPAC Name

methyl 2-chloro-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLJUGNAGKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215922-76-1
Record name methyl 2-chloro-4-methylpyrimidine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting diseases such as cancer and infections.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to create potent anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted its role as an intermediate in synthesizing compounds that inhibit cancer cell proliferation .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides. Its structural properties allow for modifications that enhance biological activity against pests.

Case Study: Herbicide Development

A patent application described a method for synthesizing a series of herbicidal compounds using this compound as a key intermediate. The resulting compounds demonstrated significant effectiveness against a range of agricultural weeds .

Synthesis Route Overview

  • Starting Material : Begin with 4-methylpyrimidine.
  • Chlorination : Treat with thionyl chloride to introduce the chlorine atom at the 2-position.
  • Carboxylation : Use methyl chloroformate to add the carboxylate group.

This method has been optimized for high yield and purity, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-chloro-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications.

Biological Activity

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom and a methyl group at specific positions, along with a carboxylate functional group. This unique structure contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth through interactions with specific enzymes critical for microbial survival. It may act as an inhibitor of certain cytochrome P450 enzymes, which are vital for drug metabolism.
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Cancer Research : this compound has been investigated for its potential anti-cancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, with selectivity towards tumor cells compared to non-cancerous cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with various enzymes, leading to the inhibition of pathways essential for microbial growth and inflammation.
  • Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, affecting cellular responses and promoting therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Electron-donating groups (like methyl) enhance activity, while electron-withdrawing groups (like chloro) can reduce it .
  • Positioning of Functional Groups : The position of substituents on the pyrimidine ring significantly influences the compound's potency and selectivity against various biological targets.

Table 1: Structure–Activity Relationship Analysis

Compound NameIC50 (μmol)Activity TypeNotes
This compoundTBDAntimicrobialPotential inhibitor of P450 enzymes
Derivative A0.04Anti-inflammatoryComparable to celecoxib
Derivative BTBDAnti-cancerSelective towards cancer cells

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Proliferation Inhibition : Research on breast cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema showed that derivatives exhibited potent anti-inflammatory effects, significantly reducing swelling compared to controls .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-4-methylpyrimidine-5-carboxylate?

Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, in the synthesis of pyrimidine analogues, this compound is reacted with intermediates like bicyclic amines under palladium catalysis, followed by saponification of the methyl ester group using Mo(CO)₆ and acidification to yield carboxylic acid derivatives . Another route involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃), as seen in analogous syntheses of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . Key steps include purification via column chromatography and characterization by NMR and mass spectrometry.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: The methyl ester (COOCH₃) resonates at ~3.9 ppm (singlet) in ¹H NMR, while the pyrimidine ring protons appear as distinct signals in the aromatic region (7–9 ppm). The 2-chloro substituent is confirmed by absence of splitting in adjacent protons .
  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 186.60 (C₇H₇ClN₂O₂), with fragmentation patterns indicating loss of COOCH₃ (44 Da) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures purity >95%, critical for downstream applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed coupling reactions involving this compound?

Methodological Answer: Optimization involves:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos enhances coupling efficiency .
  • Solvent and Temperature: DMF or THF at 80–100°C improves reaction rates, while avoiding decomposition.
  • Base Screening: K₂CO₃ or Cs₂CO₃ facilitates deprotonation of nucleophiles (e.g., amines) without ester hydrolysis .
  • Yield Improvement: Sequential saponification (e.g., LiOH/MeOH/H₂O) followed by acidification minimizes side products .

Q. What mechanistic insights exist for nucleophilic substitution at the 2-chloro position?

Methodological Answer: The 2-chloro group undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent methyl and ester groups. Computational studies (DFT) suggest:

  • Activation Energy: Lower for para-substituted pyrimidines due to resonance stabilization of the Meisenheimer intermediate.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution . Experimental validation via kinetic isotopic effects (KIE) and Hammett plots is recommended.

Q. How can contradictions in crystallographic data be resolved using SHELX software?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., C=O⋯H interactions) are addressed using:

  • SHELXL Refinement: Anisotropic displacement parameters and twin-law corrections improve accuracy for high-resolution data .
  • Graph Set Analysis: Etter’s rules classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate packing patterns .
  • Validation Tools: PLATON’s ADDSYM detects missed symmetry, while Rint values <5% confirm data reproducibility .

Q. What role does the methyl ester group play in directing regioselectivity?

Methodological Answer: The ester’s electron-withdrawing effect directs electrophilic substitution to the 4-methylpyrimidine position. For example:

  • Suzuki Coupling: The 5-carboxylate group deactivates the ring, favoring cross-coupling at the 2-chloro position .
  • Hydrolysis Selectivity: Selective saponification of the ester (vs. chloro displacement) is achieved using LiOH in THF/H₂O (1:1) at 0°C .

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